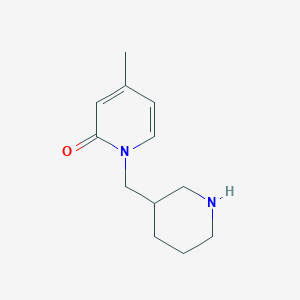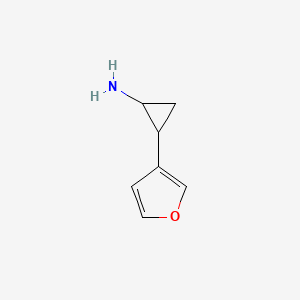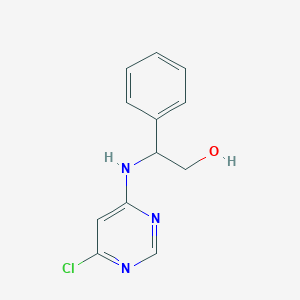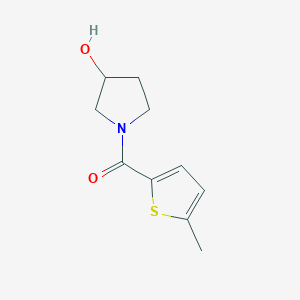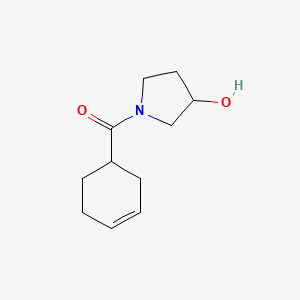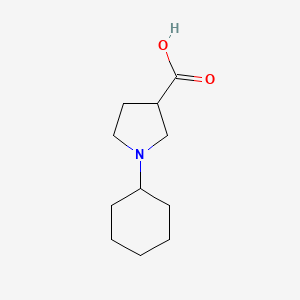
1-Cyclohexylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds like 1-Cyclohexylpyrrolidine-3-carboxylic acid often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Cyclohexylpyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving 1-Cyclohexylpyrrolidine-3-carboxylic acid are likely to be influenced by the pyrrolidine ring . This ring allows for a variety of reactions due to its sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
1-Cyclohexylpyrrolidine-3-carboxylic acid is a white crystalline solid at room temperature. It has a molecular formula of C11H19NO2.Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
A practical and efficient synthesis method for (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for the synthesis of biologically active compounds, was established. This method utilized a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by a nitrile anion cyclization, starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile. This robust, chromatography-free, and reproducible synthesis demonstrated an 84% overall yield from (R)-styrene oxide and was successfully scaled up to pilot scale with 17 kg output (Ohigashi, Kikuchi, & Goto, 2010).
Intermediate for Pharmaceutically Active Substances
Optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, synthesized starting from L-aspartic acid, serves as an intermediate for many pharmaceutically active substances. This process is highlighted by its economical feasibility, mild reaction conditions, easy work-up, and the use of readily available starting materials. Such a process could be significantly beneficial for industrial preparation, showcasing the compound's utility in pharmaceutical development (Han, Li, Gu, Li, & Chen, 2018).
Model for Hydrophobic Interactions in Proteins
The compound N-cyclohexyl-2-pyrrolidone, which contains a substantial apolar region as well as a peptide bond-like moiety, provides a useful model for the interiors of proteins. This model permits simple determination of partition coefficients and subsequent free energies of transfer of amino acid side chains, suggesting less of a contribution of hydrophobic interactions to the stabilization of protein structure than conventionally assumed. Such insights are invaluable for understanding protein folding and stability (Lawson, Sadler, Harmatz, Brandau, Micanovic, MacElroy, & Middaugh, 1984).
Wirkmechanismus
While the specific mechanism of action for 1-Cyclohexylpyrrolidine-3-carboxylic acid is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Zukünftige Richtungen
The future directions for 1-Cyclohexylpyrrolidine-3-carboxylic acid and similar compounds likely involve further exploration of their biological activities and potential applications in medicine . The pyrrolidine ring, in particular, is a versatile scaffold that can be used to design new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-cyclohexylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDJMNOLJMZIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




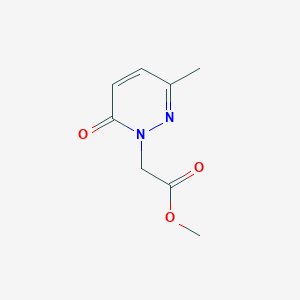
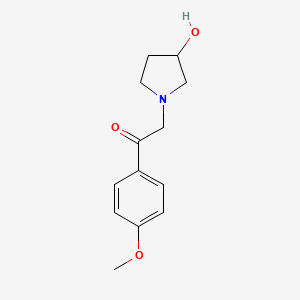


![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)


